ethyl 4-(1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)azetidine-3-carboxamido)benzoate
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Overview
Description
Pyrazole compounds are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities . They are heterocyclic chemical compounds with a natural or synthetic origin. Their nitrogen-based hetero-aromatic ring structure represented a remarkable scaffold for the synthesis and development of many new promising drugs .
Synthesis Analysis
Pyrazole nucleus is synthesized with various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach .Molecular Structure Analysis
The molecular structure of pyrazole compounds can be analyzed using techniques such as elemental microanalysis, FTIR, and 1H NMR .Chemical Reactions Analysis
The chemical reactions involving pyrazole compounds can be complex and varied. For example, one study mentioned the synthesis of pyrazole derivatives through a reaction involving hydrazine .Physical And Chemical Properties Analysis
The physical and chemical properties of pyrazole compounds can vary widely. For example, some compounds may be soluble in DMSO but insoluble in water .Scientific Research Applications
Anticancer Activity
Ethyl 4-{1-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]azetidine-3-amido}benzoate has been investigated for its potential as an anticancer agent. Researchers have explored its effects on various cancer cell lines, assessing its cytotoxicity, apoptosis-inducing properties, and inhibition of tumor growth. Further studies are needed to elucidate its precise mechanisms and optimize its efficacy .
Antiparasitic Properties
The compound has demonstrated activity against parasites such as Leishmania and Plasmodium . In particular, it exhibits potent antipromastigote activity against Leishmania species. Molecular simulations have revealed its favorable binding pattern in the active site of LmPTR1 , a key enzyme in Leishmania metabolism .
Antiviral Potential
Although more research is required, some studies suggest that this compound may possess antiviral properties. Investigations into its effects on specific viruses, such as HIV-1, are ongoing .
Anti-inflammatory Applications
Given its structural resemblance to purine bases, ethyl 4-{1-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]azetidine-3-amido}benzoate could be explored as an anti-inflammatory agent. Its potential to modulate inflammatory pathways warrants further exploration .
Synthetic Methodology
Researchers have developed synthetic routes for this compound, starting from preformed pyrazoles or pyridines. Understanding these methods is crucial for efficient production and further derivatization .
Drug Delivery Systems
The unique structure of this compound makes it an interesting candidate for drug delivery systems. Its potential as a carrier for targeted drug delivery or as a building block for prodrugs merits investigation .
Safety And Hazards
Future Directions
The future directions for research on pyrazole compounds are promising. They are of interest as N, N, N -tridentate ligands for the synthesis of transition metal coordination compounds . Furthermore, they may be considered potential pharmacophores for the preparation of safe and effective antileishmanial and antimalarial agents .
properties
IUPAC Name |
ethyl 4-[[1-(6-pyrazol-1-ylpyrimidin-4-yl)azetidine-3-carbonyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N6O3/c1-2-29-20(28)14-4-6-16(7-5-14)24-19(27)15-11-25(12-15)17-10-18(22-13-21-17)26-9-3-8-23-26/h3-10,13,15H,2,11-12H2,1H3,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQUACCOCSVBZEN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)C2CN(C2)C3=NC=NC(=C3)N4C=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 4-(1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)azetidine-3-carboxamido)benzoate |
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